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Compound of Interest

Compound Name: 2-Acetylcyclopentanone

Cat. No.: B155173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Acetylcyclopentanone, a versatile β-dicarbonyl compound, serves as a pivotal intermediate

in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds of

significant interest to the pharmaceutical and agrochemical industries. Its unique structural

features, including the presence of two carbonyl groups and an active methylene group, impart

a rich and varied reactivity profile. This guide provides an in-depth exploration of the synthesis,

properties, and key chemical transformations of 2-acetylcyclopentanone, offering detailed

experimental protocols and visual representations of its reaction pathways.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 2-
acetylcyclopentanone is fundamental for its application in synthesis and analysis. The

following tables summarize key quantitative data for this compound.

Table 1: Physical Properties of 2-Acetylcyclopentanone
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Property Value Reference

Molecular Formula C₇H₁₀O₂ [1][2]

Molecular Weight 126.15 g/mol [1][2]

Appearance
Clear light yellow to brown

liquid
[1]

Melting Point 60-70 °C [1]

Boiling Point 72-75 °C at 8 mmHg [3][4]

Density 1.043 g/mL at 25 °C [1][3]

Refractive Index (n²⁰/D) 1.489 [1][3]

Flash Point 163 °F (72.8 °C) [1]

pKa 10.87 ± 0.20 (Predicted) [1]

Table 2: Spectroscopic Data of 2-Acetylcyclopentanone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18004457/
https://www.sigmaaldrich.com/SG/en/product/mm/818395
https://pubmed.ncbi.nlm.nih.gov/18004457/
https://www.sigmaaldrich.com/SG/en/product/mm/818395
https://pubmed.ncbi.nlm.nih.gov/18004457/
https://pubmed.ncbi.nlm.nih.gov/18004457/
https://www.researchgate.net/publication/5843443_Quinoline_synthesis_Scope_and_regiochemistry_of_photocyclisation_of_substituted_benzylidenecyclopentanone_O-alkyl_and_O-acetyloximes
https://www.thermofisher.com/tw/zt/home/chemicals/learning-center/organic-chemistry-resources/carbonyl-compound-reactions/knoevenagel-condensation.html
https://pubmed.ncbi.nlm.nih.gov/18004457/
https://www.researchgate.net/publication/5843443_Quinoline_synthesis_Scope_and_regiochemistry_of_photocyclisation_of_substituted_benzylidenecyclopentanone_O-alkyl_and_O-acetyloximes
https://pubmed.ncbi.nlm.nih.gov/18004457/
https://www.researchgate.net/publication/5843443_Quinoline_synthesis_Scope_and_regiochemistry_of_photocyclisation_of_substituted_benzylidenecyclopentanone_O-alkyl_and_O-acetyloximes
https://pubmed.ncbi.nlm.nih.gov/18004457/
https://pubmed.ncbi.nlm.nih.gov/18004457/
https://www.benchchem.com/product/b155173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Key Signals Reference

¹H NMR (CDCl₃)

Signals corresponding to the

acetyl protons, and the

methylene protons of the

cyclopentanone ring.

[5][6]

¹³C NMR (CDCl₃)

Resonances for the two

carbonyl carbons, the acetyl

methyl carbon, and the

cyclopentanone ring carbons.

[5][6]

IR (neat)

Strong absorption bands for

the carbonyl stretching

vibrations. The keto form

shows symmetric and

asymmetric vibrational modes

of the two carbonyl groups at

1748 and 1715 cm⁻¹.

[2][7]

Mass Spectrometry

Molecular ion peak

corresponding to the molecular

weight.

[2][8]

Synthesis of 2-Acetylcyclopentanone
The most common and efficient method for the synthesis of 2-acetylcyclopentanone is the

intramolecular Claisen (Dieckmann) condensation of ethyl 6-oxoheptanoate.

Experimental Protocol: Dieckmann Condensation for the
Synthesis of 2-Acetylcyclopentanone
Materials:

Ethyl 6-oxoheptanoate

Sodium ethoxide

Toluene (anhydrous)
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Hydrochloric acid (concentrated)

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Procedure:

A solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene is prepared in a round-

bottom flask equipped with a reflux condenser and a dropping funnel, under an inert

atmosphere (e.g., nitrogen or argon).

Ethyl 6-oxoheptanoate (1.0 equivalent) is added dropwise to the stirred solution of sodium

ethoxide at room temperature.

After the addition is complete, the reaction mixture is heated to reflux for 2-3 hours. The

progress of the reaction can be monitored by thin-layer chromatography (TLC).

The reaction mixture is cooled to room temperature and then poured into a mixture of ice

and concentrated hydrochloric acid to neutralize the excess base and hydrolyze the

intermediate β-keto ester.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50

mL).

The combined organic layers are washed with saturated sodium bicarbonate solution and

then with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure to yield crude 2-acetylcyclopentanone.

The crude product can be purified by vacuum distillation.

Key Chemical Reactions and Experimental
Protocols
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2-Acetylcyclopentanone's reactivity is dominated by its dicarbonyl nature and the presence of

an acidic α-hydrogen, making it a versatile precursor for a variety of chemical transformations.

Keto-Enol Tautomerism
2-Acetylcyclopentanone exists as an equilibrium mixture of keto and enol tautomers. The

enol form is stabilized by intramolecular hydrogen bonding. This equilibrium is a crucial aspect

of its reactivity, as the enolate is the key nucleophilic species in many of its reactions.[7][9]

Caption: Keto-enol tautomerism of 2-acetylcyclopentanone.

Synthesis of Pyrazoles
2-Acetylcyclopentanone readily reacts with hydrazine derivatives to form pyrazoles, a class of

nitrogen-containing heterocycles with diverse biological activities.

Materials:

2-Acetylcyclopentanone

Hydrazine hydrate or a substituted hydrazine

Ethanol

Glacial acetic acid (catalytic amount)

Procedure:

In a round-bottom flask, dissolve 2-acetylcyclopentanone (1.0 equivalent) in ethanol.

Add hydrazine hydrate or the substituted hydrazine (1.0-1.1 equivalents) to the solution.

Add a catalytic amount of glacial acetic acid.

The reaction mixture is refluxed for 4-6 hours, with monitoring by TLC.

After completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.
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The residue is purified by recrystallization or column chromatography to yield the desired

pyrazole derivative.

Reactants

Process Product

2-Acetylcyclopentanone

Condensation

Hydrazine

Cyclization Pyrazole Derivative

Click to download full resolution via product page

Caption: General workflow for pyrazole synthesis.

Synthesis of Pyrimidines
The reaction of 2-acetylcyclopentanone with urea or thiourea derivatives provides a

straightforward route to pyrimidine-based compounds, which are core structures in many

pharmaceuticals.

Materials:

2-Acetylcyclopentanone

Urea or a substituted urea/thiourea

Sodium ethoxide

Ethanol

Procedure:

A solution of sodium ethoxide (1.1 equivalents) in ethanol is prepared in a round-bottom

flask.
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2-Acetylcyclopentanone (1.0 equivalent) and urea (or its derivative) (1.0 equivalent) are

added to the solution.

The mixture is heated at reflux for 6-8 hours.

The reaction is cooled, and the solvent is evaporated.

The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute

HCl) to precipitate the product.

The solid product is collected by filtration, washed with cold water, and dried. Purification can

be achieved by recrystallization.

2-Acetylcyclopentanone

Base-catalyzed Condensation

Urea/Thiourea Derivative

Intramolecular Cyclization

Dehydration

Pyrimidine Derivative

Click to download full resolution via product page

Caption: Logical flow of pyrimidine synthesis.

Alkylation and Acylation Reactions
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The active methylene group in 2-acetylcyclopentanone can be readily deprotonated to form a

nucleophilic enolate, which can then undergo alkylation or acylation reactions to introduce new

substituents at the α-position.

Materials:

2-Acetylcyclopentanone

Sodium hydride or another suitable base

Anhydrous solvent (e.g., THF, DMF)

Alkyl halide (e.g., methyl iodide, benzyl bromide)

Ammonium chloride solution (saturated)

Procedure:

To a stirred suspension of sodium hydride (1.1 equivalents) in the anhydrous solvent at 0 °C,

a solution of 2-acetylcyclopentanone (1.0 equivalent) in the same solvent is added

dropwise.

The mixture is stirred at room temperature for 30 minutes to ensure complete formation of

the enolate.

The alkyl halide (1.1 equivalents) is then added, and the reaction is stirred at room

temperature or heated as necessary until the starting material is consumed (monitored by

TLC).

The reaction is quenched by the slow addition of saturated ammonium chloride solution.

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by column chromatography.
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Applications in Drug Development
2-Acetylcyclopentanone is a valuable building block in the synthesis of a wide range of

biologically active molecules. Its ability to participate in various cyclization and functionalization

reactions allows for the construction of complex molecular architectures found in many drug

candidates.[1][10] For instance, it has been utilized in the synthesis of quinolone derivatives,

which have shown antimycobacterial activity.[1] Furthermore, its enolate has been studied for

its protective effects in models of drug-induced toxicity.[11]

Conclusion
2-Acetylcyclopentanone is a highly versatile and reactive molecule with a central role in

synthetic organic chemistry. Its rich chemistry, stemming from the interplay of its two carbonyl

groups and the acidic α-protons, provides access to a vast array of valuable compounds,

particularly heterocycles. The experimental protocols and reaction pathways detailed in this

guide offer a solid foundation for researchers and drug development professionals to harness

the synthetic potential of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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